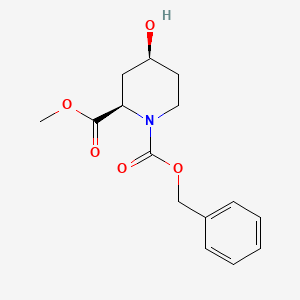

1-Benzyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate

Description

1-Benzyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate is a piperidine-based heterocyclic compound featuring a six-membered nitrogen-containing ring with two ester groups and a hydroxyl substituent at the 4-position. Its stereochemistry (2R,4S) is critical for its role as a chiral intermediate in pharmaceutical synthesis.

Properties

CAS No. |

475504-31-5 |

|---|---|

Molecular Formula |

C15H19NO5 |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m0/s1 |

InChI Key |

UZYUNWAMEQIRQH-QWHCGFSZSA-N |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CCN1C(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Piperidine (6-membered) and pyrrolidine (5-membered) analogs differ in ring size, conformational flexibility, and steric/electronic effects.

Impact of Ring Size :

- Piperidine derivatives exhibit greater conformational flexibility, favoring interactions with larger binding pockets (e.g., Smoothened receptor in glasdegib) .

- Pyrrolidine derivatives, due to their smaller ring, are more rigid, which can enhance selectivity but reduce adaptability in drug-receptor interactions .

Substituent Variations

Functional groups at the 4-position significantly influence reactivity and biological activity.

Substituent Effects :

- Hydroxyl (-OH) : Facilitates hydrogen bonding and serves as a handle for functionalization (e.g., mesylation in glasdegib synthesis) .

- Fluorine (-F) : Increases electronegativity, improving metabolic stability and membrane permeability .

- Amino (-NH2): Enables conjugation or salt formation (e.g., hydrochloride derivatives for improved pharmacokinetics) .

Stereochemical Variations

Stereochemistry dictates diastereomer formation and biological efficacy.

Key Observations :

- The (2R,4S) configuration in the target compound is essential for glasdegib’s anti-cancer activity. Diastereomers (e.g., 2S,4R) show reduced potency due to mismatched stereoelectronic properties .

- Enzymatic routes (e.g., transaminases) achieve high enantiopurity, outperforming classical resolution methods .

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves a multi-step protection/deprotection strategy. For stereoselective formation of the (2R,4S) configuration, chiral auxiliaries or catalysts may be employed. Key steps include:

- Protection of the piperidine ring : Use benzyl and methyl groups for carboxylate protection under anhydrous conditions (e.g., dichloromethane or THF with triethylamine as a base) .

- Hydroxylation at C4 : Stereocontrolled oxidation or hydroxylation using catalysts like OsO₄ or Sharpless asymmetric dihydroxylation.

- Monitoring : Reaction progress can be tracked via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC with UV detection. Pharmacopeial methods (e.g., sodium acetate/1-octanesulfonate buffer at pH 4.6 for mobile phase preparation) ensure precise quantification .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, chemical goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, oxidizers, and direct light, as these may degrade the compound or trigger side reactions .

Q. What analytical techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and functional group integrity.

- HPLC-MS : Reverse-phase HPLC with a C18 column and mass spectrometry to verify molecular weight and detect impurities. Use ammonium acetate buffer (pH 6.5) for optimal separation .

- Chiral Chromatography : To confirm enantiomeric excess, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. What computational strategies can optimize the stereoselective synthesis of (2R,4S)-configured piperidine derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict stereochemical outcomes. Software like Gaussian or ORCA can identify low-energy pathways .

- Reaction Path Search : Implement artificial force-induced reaction (AFIR) methods to explore possible reaction mechanisms and optimize catalyst selection .

- Machine Learning : Train models on existing reaction databases to predict optimal solvent/base combinations for yield and enantioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl-protected derivatives ).

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational changes that may obscure signal splitting.

- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining a crystal structure .

Q. What methodologies are effective for determining enantiomeric purity in pharmaceutical research?

Methodological Answer:

- Chiral Derivatization : Use Mosher’s acid chloride to convert enantiomers into diastereomers for analysis via ¹H NMR .

- High-Throughput Screening : Employ microfluidic chips with integrated chiral stationary phases for rapid enantiomer separation .

- Circular Dichroism (CD) : Correlate CD spectra with known enantiomeric standards to quantify purity .

Q. How can this compound serve as a building block for drug discovery targeting neurological disorders?

Methodological Answer:

- Pharmacophore Modification : Introduce substituents at C4 (e.g., fluorination ) to enhance blood-brain barrier permeability.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying ester groups (tert-butyl, benzyl) to optimize receptor binding .

- In Silico Docking : Use AutoDock Vina to predict interactions with neurological targets (e.g., NMDA receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.